![molecular formula C20H20F3N5O2 B2547235 1-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034511-00-5](/img/structure/B2547235.png)
1-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
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Description
The compound "1-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains several pharmacophore elements such as a pyrrol ring, a piperidine moiety, a benzoyl group, and a 1,2,4-triazole ring, which are common in drug design for their potential interactions with biological targets.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that can include the formation of rings, such as pyrrolidines and piperidines, and the introduction of various functional groups. For instance, the synthesis of pyrrolidine and piperidine derivatives has been described, which could provide insights into the synthetic routes that might be used for the compound . Additionally, the formation of triazolo[1,5-a]pyridines through intramolecular oxidative N-N bond formation suggests a possible pathway for constructing the triazole ring of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various computational methods, such as density functional theory (DFT) and Hartree–Fock calculations, which can predict the stable conformers and vibrational frequencies of molecules . These methods could be applied to analyze the molecular structure of "1-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one" to understand its geometry and electronic properties.
Chemical Reactions Analysis
The compound contains functional groups that can participate in various chemical reactions. For example, the piperidine moiety can be involved in reactions with reagents like 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride to form glycosyl triflates, indicating the potential reactivity of the piperidine nitrogen . The presence of a benzoyl group also suggests possible electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related structures. For example, the crystal structures of triazolopyridine derivatives have been characterized to identify trends in intermolecular contact patterns and packing arrangements, which can influence the compound's solubility and stability . The vibrational spectra and molecular structure analysis of benzoxazolone derivatives provide information on the compound's infrared intensities and vibrational frequencies, which are related to its physical properties .
Scientific Research Applications
Novel Ring Transformations and Derivatives Synthesis
Research demonstrates the capacity for novel ring transformations of triaryl-2H-furo[3,2-b]pyrrole-2,6(6aH)-diones, leading to the synthesis of benzoylhydroxy-1-pyrrolines and benzoylpyrroles through aqueous conditions and acid-catalyzed dehydration. These transformations highlight the versatility of pyrrole derivatives in organic synthesis, which could be relevant to the structural manipulation or synthesis of related compounds (Mataka et al., 1992).
Lanthanoid Chelates Investigation
The formation of complexes with lanthanoids using 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone (Hpmbp) and its interaction with various amines, including piperidine, showcases the potential for creating metal-organic frameworks or coordination compounds. These studies can provide insights into the design of new materials with specific optical or electronic properties (Roy & Nag, 1978).
Synthesis of Azolyl Piperidines
The development of methods for the synthesis of (1H-Azol-1-yl)piperidines, through arylation of azoles and subsequent reduction, indicates the utility of such compounds in creating diverse molecular architectures. This research may inform approaches to synthesizing analogs of the target compound for pharmacological or material science applications (Shevchuk et al., 2012).
Synthesis of Pyrrolo-Triazole Derivatives
The synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole through a multistep process, including etherification and cyclization, exemplifies the compound's relevance in creating heterocyclic compounds with potential bioactive properties. Theoretical studies on intermediate products further suggest the importance of such compounds in understanding reaction mechanisms and stability (Zhang et al., 2019).
Antimicrobial Activity of Triazolopyridine Derivatives
Research on newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, including in silico molecular docking and in vitro antimicrobial screenings, indicates the potential of such compounds in developing new antimicrobial agents. This area of research highlights the importance of structural analogs in discovering new therapeutic agents (Flefel et al., 2018).
properties
IUPAC Name |
4-methyl-2-[1-(4-pyrrol-1-ylbenzoyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N5O2/c1-25-18(20(21,22)23)24-28(19(25)30)16-8-12-27(13-9-16)17(29)14-4-6-15(7-5-14)26-10-2-3-11-26/h2-7,10-11,16H,8-9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWUHVQLMZRFJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one |
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